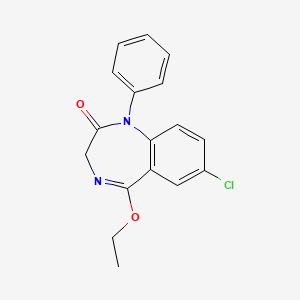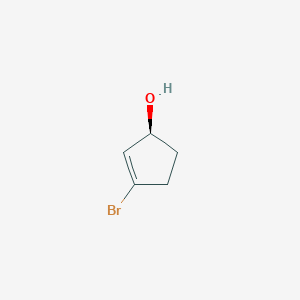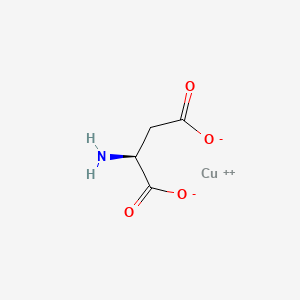
Copper L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper aspartate is a coordination compound formed by the combination of copper ions and aspartic acid Aspartic acid is an amino acid with one amine and two carboxylic acid groups, making it an ideal ligand for metal coordination
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper aspartate can be synthesized through various methods, including solvothermal and microwave-assisted synthesis. One common method involves the reaction of a copper salt (such as copper sulfate) with racemic aspartic acid and 1,2,4-triazole under solvothermal conditions. This reaction leads to the formation of a nanoporous copper aspartate compound .
Industrial Production Methods: Industrial production of copper aspartate typically involves the reaction of copper salts with aspartic acid in aqueous solutions. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the yield and purity of the product. The resulting copper aspartate is then purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Copper aspartate undergoes various chemical reactions, including coordination, oxidation, and catalytic reactions. It can act as a catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .
Common Reagents and Conditions:
Coordination Reactions: Copper aspartate can coordinate with other ligands, such as 4,4’-bipyridyl, to form metal-organic frameworks (MOFs).
Oxidation Reactions: Copper aspartate exhibits enzyme-like activities, including peroxidase and laccase mimetic activities.
Major Products Formed:
Cyclic Carbonates: Formed through the catalytic cycloaddition of carbon dioxide with epoxides.
Metal-Organic Frameworks: Formed through coordination reactions with additional ligands.
Wissenschaftliche Forschungsanwendungen
Copper aspartate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including the synthesis of cyclic carbonates.
Industry: Used in environmental management for the detection and removal of pollutants.
Wirkmechanismus
Copper aspartate can be compared with other metal-aspartate complexes, such as zinc aspartate and magnesium aspartate. While these compounds share similar coordination properties, copper aspartate is unique in its multi-enzyme mimetic activities and its ability to form nanoporous structures .
Vergleich Mit ähnlichen Verbindungen
Zinc Aspartate: Used in nutritional supplements and exhibits coordination properties similar to copper aspartate.
Magnesium Aspartate: Also used in supplements and has similar coordination chemistry but lacks the multi-enzyme activities of copper aspartate.
Eigenschaften
CAS-Nummer |
57609-01-5 |
|---|---|
Molekularformel |
C4H5CuNO4 |
Molekulargewicht |
194.63 g/mol |
IUPAC-Name |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI-Schlüssel |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


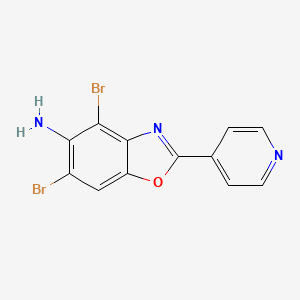
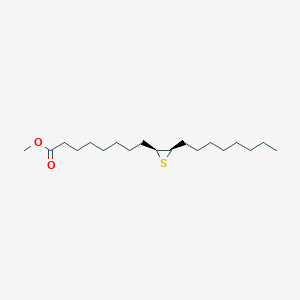
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
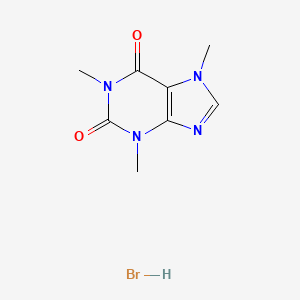

![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
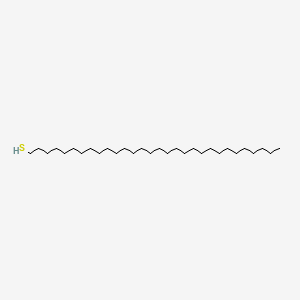
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)

